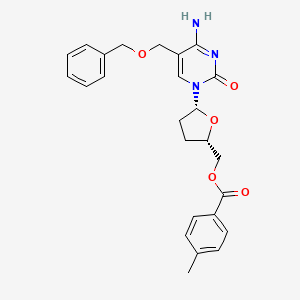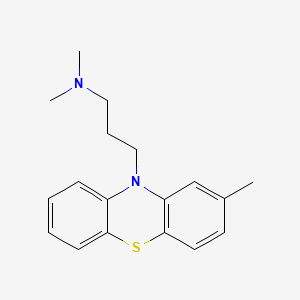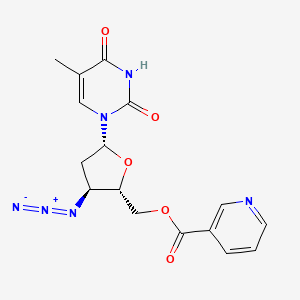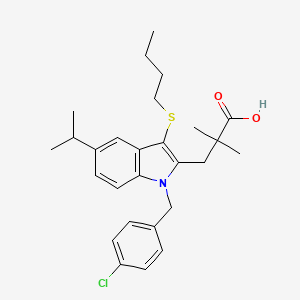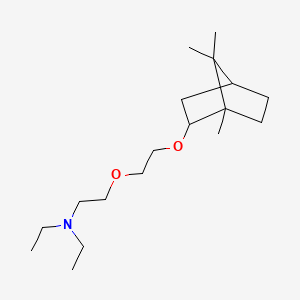
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is a chemical compound with the molecular formula C19H31NO2S. It is known for its unique structure, which includes a dibutylamino group and an ethylsulfanylbenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate typically involves the reaction of 2-ethylsulfanylbenzoic acid with 2-(dibutylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated products.
Applications De Recherche Scientifique
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(dibutylamino)ethanol: Similar structure but lacks the ethylsulfanylbenzoate moiety.
2-(diethylamino)ethyl benzoate: Contains a diethylamino group instead of a dibutylamino group.
2-(dimethylamino)ethyl 2-ethylsulfanylbenzoate: Contains a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is unique due to the presence of both the dibutylamino group and the ethylsulfanylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
67049-67-6 |
|---|---|
Formule moléculaire |
C19H31NO2S |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate |
InChI |
InChI=1S/C19H31NO2S/c1-4-7-13-20(14-8-5-2)15-16-22-19(21)17-11-9-10-12-18(17)23-6-3/h9-12H,4-8,13-16H2,1-3H3 |
Clé InChI |
JTONJFVSNBYBSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCOC(=O)C1=CC=CC=C1SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



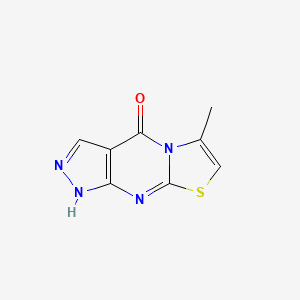
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
